molecular formula C26H22F2N2O3S B2389811 3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892761-31-8

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2389811
CAS No.: 892761-31-8
M. Wt: 480.53
InChI Key: CHCDXWKDNNINHG-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, substituted with benzenesulfonyl, fluorophenyl, and pyrrolidinyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where the quinoline intermediate is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Pyrrolidinyl Substitution: The final step involves the substitution of a leaving group on the quinoline core with pyrrolidine, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated positions, where fluorine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound’s fluorinated and sulfonyl groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The pyrrolidinyl group may enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzenesulfonyl chloride: Another fluorinated sulfonyl compound with similar reactivity but different applications.

    3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide: Shares structural similarities but differs in its core structure and specific substituents.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N2O3S/c27-19-8-6-7-18(13-19)16-30-17-25(34(32,33)20-9-2-1-3-10-20)26(31)21-14-22(28)24(15-23(21)30)29-11-4-5-12-29/h1-3,6-10,13-15,17H,4-5,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCDXWKDNNINHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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